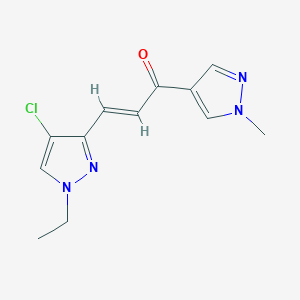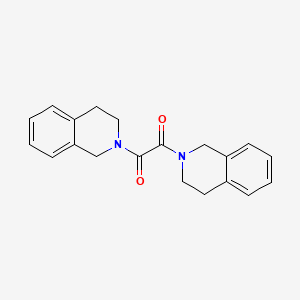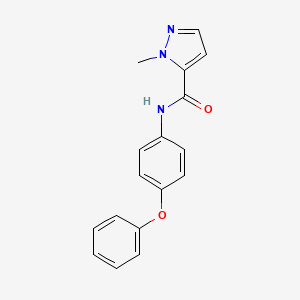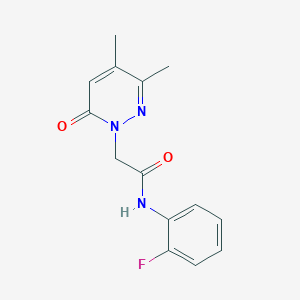![molecular formula C16H19NO2 B5367400 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B5367400.png)
2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound belongs to the class of indazole-based synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide is similar to that of THC, which binds to the cannabinoid receptors in the brain and activates them. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the human body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. Some studies have also suggested that this compound may have neurotoxic effects on the brain, although more research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide in lab experiments is its potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, this also poses a risk of overdose and toxicity, which must be carefully monitored. Another limitation is the lack of standardization in the synthesis and characterization of this compound, which can lead to variations in potency and purity.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide and other synthetic cannabinoids. One area of interest is the development of more selective and specific compounds that target specific cannabinoid receptors, which could lead to new treatments for pain, anxiety, and other conditions. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and other organs, which could help to inform public health policies and regulations. Finally, there is a need for more standardized methods of synthesis and characterization of synthetic cannabinoids, which could improve the reproducibility and reliability of lab experiments.
Synthesemethoden
The synthesis of 2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide involves the reaction of 4-methylphenylacetonitrile with 2-amino-3-methylbutanenitrile in the presence of a base, followed by cyclization with furfurylamine. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have a high affinity for the cannabinoid receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation.
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-15(13-7-5-11(2)6-8-13)17-16(18)14-9-10-19-12(14)3/h5-10,15H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWOFTXEPBKODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5367334.png)

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367345.png)
![[4-(6'-amino-5'-cyano-3,4'-bipyridin-2'-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B5367349.png)
![1-(hydroxymethyl)-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5367353.png)

![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)

![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
